

An In-depth Technical Guide to the Chemical Structure and Synthesis of Profluralin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Profluralin is a selective pre-emergence dinitroaniline herbicide.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and a detailed pathway for its synthesis. The information is intended for an audience with a strong background in chemistry and pharmacology, including researchers, scientists, and professionals involved in drug development and agrochemical research. While **Profluralin** has largely been replaced by other herbicides, its synthesis and mechanism of action remain of interest for the development of new chemical entities.

Chemical Structure and Properties

Profluralin is chemically known as N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline.[1] Its structure is characterized by a dinitrated aniline ring substituted with a trifluoromethyl group, an N-propyl group, and an N-cyclopropylmethyl group.

Table 1: Physicochemical Properties of **Profluralin**



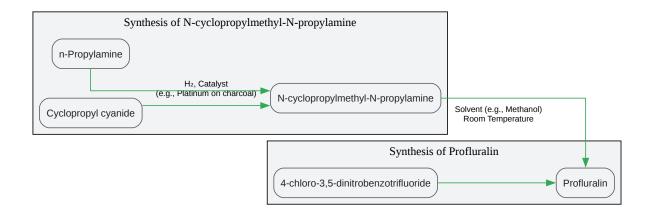
Property	Value	Reference
IUPAC Name	N-(cyclopropylmethyl)-2,6- dinitro-N-propyl-4- (trifluoromethyl)aniline	[1]
CAS Number	26399-36-0	[1]
Molecular Formula	C14H16F3N3O4	[1]
Molecular Weight	347.29 g/mol	_
Appearance	Yellow-orange solid	
Melting Point	32-33 °C	
Solubility in Water	0.1 ppm	_
Vapor Pressure	8.4 mPa	_

Synthesis Pathway

The synthesis of **Profluralin** is a multi-step process that involves the preparation of a key intermediate, N-cyclopropylmethyl-N-propylamine, followed by its reaction with 4-chloro-3,5-dinitrobenzotrifluoride.

Overall Synthesis Scheme





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Caption: Synthesis pathway of **Profluralin**.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of **Profluralin**.

Synthesis of N-cyclopropylmethyl-N-propylamine

This procedure is adapted from the process described in US Patent 3,847,985.

Materials:

- Cyclopropyl cyanide
- n-Propylamine
- 5% Platinum on charcoal catalyst
- Methanol



- · Hydrogen gas
- Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

- In a 500 ml Parr hydrogenation apparatus, combine 17 g (0.25 mole) of cyclopropyl cyanide,
 59 g (1.00 mole) of n-propylamine, 2.5 g of 5% platinum on charcoal, and 100 ml of methanol.
- Seal the apparatus and purge with hydrogen gas.
- Pressurize the reactor to 42-55 p.s.i.g. with hydrogen.
- Maintain the reaction mixture at a temperature of 63-70 °C with stirring.
- The reaction is typically complete after approximately 3.5 to 5 hours.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
- Filter the reaction mixture to remove the catalyst.
- The filtrate contains the desired product, N-cyclopropylmethyl-N-propylamine. The solvent and excess n-propylamine can be removed by distillation.
- Further purification can be achieved by fractional distillation of the residue. The boiling point of N-cyclopropylmethyl-N-propylamine is approximately 139-140 °C.

Table 2: Quantitative Data for N-cyclopropylmethyl-N-propylamine Synthesis



Parameter	Value
Reactants	Cyclopropyl cyanide (0.25 mole), n-Propylamine (1.00 mole)
Catalyst	5% Platinum on charcoal (2.5 g)
Solvent	Methanol (100 ml)
Temperature	63-70 °C
Pressure	42-55 p.s.i.g. H ₂
Reaction Time	3.5 - 5 hours
Yield	77% recovery after distillation

Synthesis of Profluralin

The final step in the synthesis of **Profluralin** involves the reaction of N-cyclopropylmethyl-N-propylamine with 4-chloro-3,5-dinitrobenzotrifluoride. The following protocol is based on a general procedure for the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives.

Materials:

- N-cyclopropylmethyl-N-propylamine
- 4-chloro-3,5-dinitrobenzotrifluoride (DNCBTF)
- Methanol
- Water

Procedure:

- In a suitable reaction vessel, dissolve 1.8 mmol of 4-chloro-3,5-dinitrobenzotrifluoride in 20 ml of methanol.
- To this solution, add 2.5 mmol of N-cyclopropylmethyl-N-propylamine.



- Stir the reaction mixture at room temperature for 30-45 minutes.
- A precipitate of **Profluralin** will form.
- Collect the solid product by filtration.
- The crude product can be purified by recrystallization from a methanol-water mixture to yield pure **Profluralin**.

Table 3: Quantitative Data for **Profluralin** Synthesis

Parameter	Value
Reactants	4-chloro-3,5-dinitrobenzotrifluoride (1.8 mmol), N-cyclopropylmethyl-N-propylamine (2.5 mmol)
Solvent	Methanol (20 ml)
Temperature	Room Temperature
Reaction Time	30 - 45 minutes

Conclusion

This technical guide has detailed the chemical structure and a viable synthesis pathway for the herbicide **Profluralin**. The provided experimental protocols, based on patented methods and related chemical literature, offer a solid foundation for the laboratory-scale synthesis of this compound. The information presented is intended to support further research and development in the fields of agrochemicals and medicinal chemistry. Researchers are advised to consult the original patent literature for further details and to adhere to all appropriate laboratory safety protocols when handling the described chemicals and procedures.

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References

- 1. Profluralin Wikipedia [en.wikipedia.org]
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